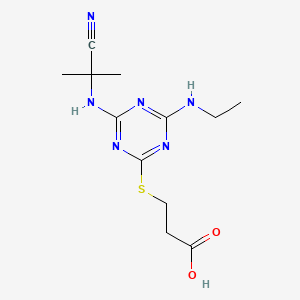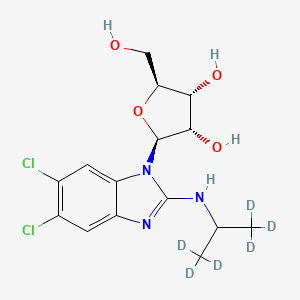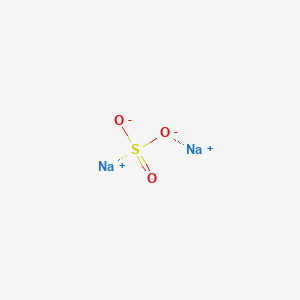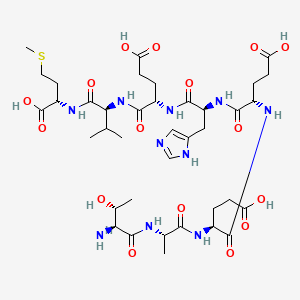
Cyanazine-3-mercaptopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanazine-3-mercaptopropanoic acid is a chemical compound known for its role as a coating hapten. It forms a stable carrier-hapten complex, which is significant in the development of polyclonal antibodies. The compound has a molecular formula of C₁₂H₁₈N₆O₂S and a molecular weight of 310.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyanazine-3-mercaptopropanoic acid involves several steps. One common method includes the reaction of cyanazine with 3-mercaptopropanoic acid under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as crystallization and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Cyanazine-3-mercaptopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in the development of polyclonal antibodies due to its stable carrier-hapten complex formation.
Industry: Utilized in the production of specialized coatings and materials
Wirkmechanismus
The mechanism of action of Cyanazine-3-mercaptopropanoic acid involves its ability to form stable complexes with carrier proteins. This property is crucial for its role in antibody production. The compound binds to specific molecular targets, facilitating the immune response and the generation of antibodies with high specificity and affinity .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropanoic acid: Shares the mercapto group but lacks the cyanazine moiety.
Cyanazine: Contains the cyanazine structure but does not have the mercaptopropanoic acid component.
Uniqueness: Cyanazine-3-mercaptopropanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and form stable complexes. This dual functionality makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C12H18N6O2S |
|---|---|
Molekulargewicht |
310.38 g/mol |
IUPAC-Name |
3-[[4-(2-cyanopropan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H18N6O2S/c1-4-14-9-15-10(18-12(2,3)7-13)17-11(16-9)21-6-5-8(19)20/h4-6H2,1-3H3,(H,19,20)(H2,14,15,16,17,18) |
InChI-Schlüssel |
SBUQWANEDYMKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)


![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)


![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)

